6-Desmethoxyhormothamnione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

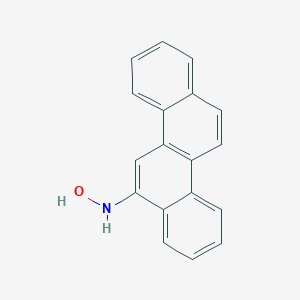

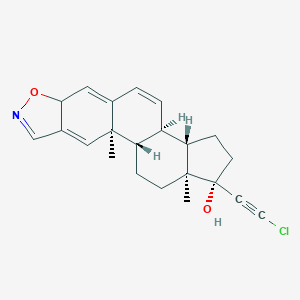

6-Desmethoxyhormothamnione is a naturally occurring compound found in the red algae Hormothamnion enteromorphoides. It belongs to the class of halogenated monoterpenes and possesses a unique chemical structure. In recent years, 6-Desmethoxyhormothamnione has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Aplicaciones Científicas De Investigación

Cytotoxic Properties and Cancer Research

6-Desmethoxyhormothamnione, identified as a cytotoxic styrylchromone, has been isolated from the marine cryptophyte Chrysophaeum taylori. It exhibits cytotoxic properties towards cancer cells. This discovery was made following detailed chemical investigations and spectroscopic structure elucidation, revealing the unique substitution pattern of proton, hydroxyl, and methoxyl groups on the chromone ring. The findings hold potential implications for cancer research and therapy, highlighting the significance of marine organisms in the discovery of novel cytotoxic compounds (Gerwick, 1989).

Environmental and Water Treatment Applications

Separate studies have explored the use of low-cost biosorbents for removing pesticides from wastewater, and pH-responsive resins containing zwitterionic aminomethylphosphonate ligands and hydrophobic pendants for the simultaneous trapping of Cr(III) and organic dyes from aqueous solutions. These investigations are significant for environmental management and water technology, although they don't directly involve 6-Desmethoxyhormothamnione, they illustrate the broader context of chemical compound applications in environmental science (Boudesocque et al., 2008); (Ali, Rachman, & Saleh, 2017).

Drug Metabolism and Pharmacokinetics

In the realm of drug metabolism, studies have focused on the metabolism of nabumetone to its active metabolite, 6-Methoxy-2-naphthylacetic Acid, predominantly catalyzed by CYP1A2 in human liver microsomes. This research provides insights into the metabolic pathways and enzyme interactions of specific drugs, which is crucial for understanding drug efficacy and safety (Turpeinen et al., 2009).

Advanced Materials and Nanotechnology

Research in materials science and nanotechnology has led to the development of novel functionalized resins and self-assembled monolayers for applications such as drug delivery from metal surfaces and extraction of bioactive compounds. These studies, while not directly related to 6-Desmethoxyhormothamnione, demonstrate the innovative approaches in material sciences that can potentially be applied to a wide range of compounds including 6-Desmethoxyhormothamnione (Mani et al., 2008).

Propiedades

Número CAS |

111574-76-6 |

|---|---|

Nombre del producto |

6-Desmethoxyhormothamnione |

Fórmula molecular |

C20H18O7 |

Peso molecular |

370.4 g/mol |

Nombre IUPAC |

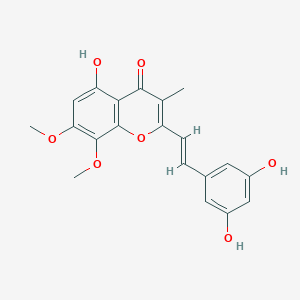

2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-7,8-dimethoxy-3-methylchromen-4-one |

InChI |

InChI=1S/C20H18O7/c1-10-15(5-4-11-6-12(21)8-13(22)7-11)27-20-17(18(10)24)14(23)9-16(25-2)19(20)26-3/h4-9,21-23H,1-3H3/b5-4+ |

Clave InChI |

BFDAJFKMZRCGHD-SNAWJCMRSA-N |

SMILES isomérico |

CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)O)/C=C/C3=CC(=CC(=C3)O)O |

SMILES |

CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)O)C=CC3=CC(=CC(=C3)O)O |

SMILES canónico |

CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)O)C=CC3=CC(=CC(=C3)O)O |

Sinónimos |

6-desmethoxyhormothamnione 6-DMHT |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)